Cas no 898430-16-5 (N'-(2,4-dimethylphenyl)-N-1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylethanediamide)

N'-(2,4-dimethylphenyl)-N-1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylethanediamide structure
898430-16-5 structure
Product Name:N'-(2,4-dimethylphenyl)-N-1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylethanediamide
CAS No:898430-16-5
MF:C26H27N3O4S
MW:477.575285196304
CID:5482349
Update Time:2025-07-15

N'-(2,4-dimethylphenyl)-N-1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylethanediamide Chemical and Physical Properties

Names and Identifiers

    • N'-(2,4-dimethylphenyl)-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]oxamide
    • N'-(2,4-dimethylphenyl)-N-1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylethanediamide
    • Inchi: 1S/C26H27N3O4S/c1-17-6-11-22(12-7-17)34(32,33)29-14-4-5-20-9-10-21(16-24(20)29)27-25(30)26(31)28-23-13-8-18(2)15-19(23)3/h6-13,15-16H,4-5,14H2,1-3H3,(H,27,30)(H,28,31)
    • InChI Key: FAJAKWHLJYIQOY-UHFFFAOYSA-N
    • SMILES: C(NC1=CC2=C(C=C1)CCCN2S(C1=CC=C(C)C=C1)(=O)=O)(=O)C(NC1=CC=C(C)C=C1C)=O

N'-(2,4-dimethylphenyl)-N-1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylethanediamide Pricemore >>

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Additional information on N'-(2,4-dimethylphenyl)-N-1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylethanediamide

Introduction to N'-(2,4-dimethylphenyl)-N-1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylethanediamide and Its Significance in Modern Chemical Biology

N'-(2,4-dimethylphenyl)-N-1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylethanediamide, a compound with the CAS number 898430-16-5, represents a fascinating molecule in the realm of chemical biology. This intricate structure combines several pharmacophoric elements that make it a promising candidate for various therapeutic applications. The compound's molecular framework is characterized by a tetrahydroquinoline core, which is a well-documented scaffold in medicinal chemistry due to its ability to interact with biological targets in multiple ways.

The presence of N'-(2,4-dimethylphenyl) and N-1-(4-methylbenzenesulfonyl) substituents adds layers of complexity and functionality to the molecule. These groups are not only crucial for determining the compound's physicochemical properties but also play a significant role in its interactions with biological systems. The tetrahydroquinoline ring itself is known for its versatility in drug design, offering a balance between rigidity and flexibility that can be exploited to optimize binding affinity and selectivity.

In recent years, there has been a growing interest in tetrahydroquinoline derivatives due to their demonstrated efficacy in addressing various diseases. The< strong>7-ylethanediamide moiety further enhances the molecule's potential by introducing additional hydrogen bonding capabilities, which can be critical for stabilizing interactions with biological targets. This feature makes the compound particularly attractive for developing inhibitors or modulators of enzymes and receptors involved in key metabolic pathways.

Current research in chemical biology increasingly emphasizes the importance of structure-activity relationships (SAR) in drug discovery. Compounds like N'-(2,4-dimethylphenyl)-N-1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylethanediamide are being scrutinized to understand how modifications at specific positions can influence their biological activity. The< strong>CAS number 898430-16-5 serves as a unique identifier for this compound, facilitating its study and integration into databases and literature.

The synthesis of such complex molecules often involves multi-step organic transformations that require precise control over reaction conditions. Advanced synthetic techniques have enabled the preparation of these compounds with high purity, which is essential for subsequent biological evaluation. The< strong>tetrahydroquinoline scaffold, in particular, has been successfully incorporated into numerous drug candidates due to its ability to mimic natural products and interact with enzymes and receptors in a favorable manner.

One of the most compelling aspects of N'-(2,4-dimethylphenyl)-N-1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylethanediamide is its potential as a tool compound for biochemical studies. Its unique structure allows researchers to probe specific interactions within biological systems without unintended side effects. This makes it an invaluable asset for understanding disease mechanisms and identifying novel therapeutic targets.

The pharmaceutical industry has long recognized the importance of innovative molecular design in developing effective treatments. By leveraging compounds like this one, researchers can explore new avenues for drug discovery that may lead to breakthroughs in treating complex diseases. The< strong>N'-(2,4-dimethylphenyl) and< strong>N-1-(4-methylbenzenesulfonyl) groups are particularly noteworthy as they contribute to the molecule's overall pharmacological profile by enhancing its solubility and bioavailability.

In conclusion, N'-(2,4-dimethylphenyl)-N-1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylethanediamide (CAS no. 898430-16-5) is a structurally intriguing compound with significant potential in chemical biology and drug discovery. Its multifaceted molecular architecture offers opportunities for developing novel therapeutic agents that address unmet medical needs. As research continues to uncover new applications for this compound and similar derivatives, its importance in advancing our understanding of biological processes and disease treatment will only grow.

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